molecular formula C8H11N3O2 B13598391 5-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one

5-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one

Cat. No.: B13598391
M. Wt: 181.19 g/mol
InChI Key: WEZPJXZHWVGPST-UHFFFAOYSA-N
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Description

5-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one is a heterocyclic compound that features both pyrazole and oxazolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with an oxazolidinone derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole or oxazolidinone rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

5-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring but lacks the oxazolidinone moiety.

    Oxazolidinone: Contains the oxazolidinone ring but lacks the pyrazole moiety.

    1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl: A similar compound with different substituents.

Uniqueness

5-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one is unique due to the combination of pyrazole and oxazolidinone rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

5-(1,5-dimethylpyrazol-4-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H11N3O2/c1-5-6(3-10-11(5)2)7-4-9-8(12)13-7/h3,7H,4H2,1-2H3,(H,9,12)

InChI Key

WEZPJXZHWVGPST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2CNC(=O)O2

Origin of Product

United States

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